molecular formula C16H14Cl2O4 B5604257 methyl 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzoate

methyl 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzoate

Cat. No. B5604257
M. Wt: 341.2 g/mol
InChI Key: MAWMETKFZNVAKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to methyl 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzoate involves multi-step chemical processes. For instance, a compound with a similar structure, 4-methoxy-α-methylbenzyl esters, was synthesized from the coupling of 4-methoxy-α-methylbenzyl alcohol and corresponding acids, demonstrating the versatility of methoxybenzoate derivatives in synthetic chemistry (Yoo et al., 1990). Another example includes the synthesis of benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate through a series of steps including substitution, nitration, reduction, cyclization, and chlorination (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds reveals intricate details about their chemical behavior. For instance, the crystal and molecular structure analysis of 4-(2-chlorobenzyl)-1-(4-hydroxy-3- ((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one was explored using spectroscopy and X-ray crystallography, providing insight into the geometric parameters and molecular electrostatic potential (Wu et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving methoxybenzoate derivatives often include oxidative debenzylation, substitution, and esterification processes. The oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, for instance, highlights the reactivity of these compounds towards various functional groups, making them valuable in synthetic organic chemistry (Yoo et al., 1990).

Physical Properties Analysis

The physical properties of methoxybenzoate derivatives can be deduced from studies on similar compounds. For example, the single crystal, Hirshfeld surface, and theoretical analysis of methyl 4-hydroxybenzoate revealed its 3D framework via extensive intermolecular hydrogen bonding, offering clues about the solid-state properties of this compound (Sharfalddin et al., 2020).

Chemical Properties Analysis

The chemical properties of this compound can be inferred from related studies. For instance, the synthesis and characterization of methyl 4-bromo-2-methoxybenzoate provided insights into the reactivity and potential applications of bromo and methoxy substituted benzoates (Bing-he, 2008).

Scientific Research Applications

Antimicrobial and Antitumor Activity

Research has identified compounds closely related to "methyl 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzoate" with significant biological activities. For instance, derivatives of griseofulvin, a compound structurally related to the subject of interest, exhibited moderate antitumor and antimicrobial activities. These findings highlight the potential of such compounds in developing new therapeutic agents (X. Xia et al., 2011).

Chemical Synthesis and Protective Groups

The chemical synthesis of derivatives offers insights into the versatility and reactivity of such compounds. Research into 4-methoxy-α-methylbenzyl esters introduced a new protecting group for carboxylic acids, demonstrating the compound's role in synthetic chemistry and its potential utility in preparing complex molecules (S. Yoo et al., 1990).

Crystal Structure Analysis

The analysis of methyl 4-hydroxybenzoate, a compound with similarities to "this compound," provided detailed insights into its crystal structure. Such studies are crucial for understanding the physical and chemical properties of these compounds, including their stability, reactivity, and interactions with biological molecules (Abeer A. Sharfalddin et al., 2020).

Environmental Degradation and Stability

The environmental fate and stability of related compounds, such as methyl salicylate and its derivatives, have been studied to understand their behavior in different conditions. These studies are important for assessing the environmental impact and degradation pathways of chemical substances (A. Soltermann et al., 1995).

Natural Product Synthesis

The synthesis of natural product derivatives, such as geranyl phenyl ethers, showcases the application of "this compound" in creating compounds with potential medicinal properties. These synthetic endeavors contribute to the discovery of new drugs and the study of biological mechanisms (Baek, Perry, Weavers, 1998).

properties

IUPAC Name

methyl 4-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O4/c1-20-15-8-10(16(19)21-2)6-7-14(15)22-9-11-12(17)4-3-5-13(11)18/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWMETKFZNVAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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